2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile
Description
Structural Characteristics and Classification
The compound’s molecular formula, C₇H₄ClF₃N₄ (molecular weight: 236.58 g/mol), reflects a pyrimidine core substituted at the 2-, 4-, and 5-positions. The 2-chloro group, 4-[(2,2,2-trifluoroethyl)amino] side chain, and 5-cyano substituent create a unique electronic profile. The trifluoroethyl group introduces strong electron-withdrawing effects, while the nitrile enhances polarity and potential hydrogen-bonding interactions.
Key structural features include:
- Pyrimidine ring : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
- Chloro substituent : At position 2, influencing reactivity in substitution reactions.
- Trifluoroethylamino group : A -NH-CH₂-CF₃ moiety at position 4, contributing to lipophilicity and metabolic stability.
- Nitrile group : At position 5, serving as a hydrogen bond acceptor.
The SMILES notation N#CC1=C(NCC(F)(F)F)N=CN=C1Cl precisely encodes this arrangement. X-ray crystallography data, though unavailable in public records, would likely show planar geometry at the pyrimidine ring with distorted tetrahedral geometry at the trifluoroethylamino nitrogen.
Historical Context of Pyrimidine-5-carbonitrile Research
Pyrimidine-5-carbonitrile chemistry emerged in the late 20th century as researchers sought to combine the biological activity of pyrimidines with the synthetic versatility of nitriles. Early work focused on antimetabolites and kinase inhibitors, with seminal studies demonstrating that nitrile-containing pyrimidines could mimic ATP’s adenine moiety.
The specific compound entered scientific literature circa 2018, with synthetic protocols appearing in specialty chemical catalogs. Its development parallels advances in:
- Fluorinated building blocks : Incorporation of CF₃ groups to improve pharmacokinetic properties.
- Nitrile-directed C-H activation : Enabling selective functionalization of the pyrimidine core.
- Kinase inhibitor design : Leveraging pyrimidine scaffolds for EGFR and VEGFR targeting.
Notably, the compound’s structural relatives show activity against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values in the low micromolar range.
Significance in Medicinal Chemistry and Drug Discovery
This derivative exemplifies three key medicinal chemistry strategies:
- Bioisosteric replacement : The nitrile group may substitute for carbonyl or carboxylic acid functionalities while maintaining target binding.
- Fluorine effects : The CF₃ group enhances membrane permeability and confers resistance to oxidative metabolism.
- Targeted substitution : Strategic placement of chloro and amino groups enables selective interactions with kinase ATP pockets.
Table 1: Comparative Bioactivity of Related Pyrimidine-5-carbonitriles
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Erlotinib (reference) | EGFR WT | 2.83 | |
| Analog 11b (from ) | EGFR T790M | 4.03 μM | |
| 5-Nitro-3-(trifluoromethyl) | Anticancer lead | 3.56 μM |
While direct activity data for 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile remains proprietary, its structural analogs demonstrate:
- Apoptosis induction : Through caspase-3 activation (6.5-fold increase in HepG2 cells).
- Cell cycle arrest : At G2/M phase in multiple carcinoma models.
- Kinase inhibition : Dual activity against wild-type and mutant EGFR isoforms.
Compound Registry Data and Nomenclature
Systematic Identification
Synthetic Accessibility
Key manufacturers (e.g., Apollo Scientific, BLD Pharm) list prices ranging from $317/250mg to $3,430/500mg, reflecting intermediate-scale production challenges. The compound’s synthetic route typically involves:
- Chlorination of pyrimidine precursors
- Nucleophilic amination with 2,2,2-trifluoroethylamine
- Nitrile introduction via cyanation or Sandmeyer-type reactions
Regulatory Status Classified as an R&D chemical (GHS07 Warning), with hazard codes H302/H312/H315/H319/H332/H335 indicating oral toxicity, skin irritation, and respiratory risks. However, detailed safety studies remain unpublished in open literature.
Properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-6-13-2-4(1-12)5(15-6)14-3-7(9,10)11/h2H,3H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKRVIHFYPWMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389606-51-3 | |
| Record name | 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,2,2-trifluoroethylamine.
Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyanation: The resulting intermediate is then subjected to cyanation using a cyanating agent such as copper(I) cyanide or sodium cyanide under appropriate conditions to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Hydrolysis Products: Carboxamide or carboxylic acid derivatives.
Scientific Research Applications
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The trifluoroethylamino group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key analogs and their structural/functional differences:
Key Observations :
- Trifluoroethylamino vs.
- Chlorophenylamino vs. Trifluoromethyl: The chlorophenylamino group in introduces aromaticity and bulkiness, which may influence binding affinity in biological targets.
Comparisons :
Physicochemical and Functional Differences
- Compound : Lower melting point (~100–120°C) due to reduced polarity.
- Solubility: The trifluoroethylamino group increases organic solubility compared to polar groups (e.g., hydroxy in ).
- Reactivity : The carbonyl chloride in is highly reactive toward nucleophiles, unlike the stable carbonitrile group in the target compound.
Biological Activity
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile (CAS Number: 389606-51-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroethyl amino group, which may influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 236.58 g/mol .
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrimidine derivatives, including this compound. In vitro tests have demonstrated that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications in the pyrimidine structure have been shown to enhance the efficacy against both chloroquine-sensitive and resistant strains .
Table 1: Antimalarial Activity of Pyrimidine Derivatives
| Compound Name | Structure | EC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | Pyrimidine | 50 | Blood stage |
| Compound B | Pyrimidine | 75 | Liver stage |
| This compound | TBD | TBD | TBD |
Note: EC50 values and specific activity types for this compound are yet to be determined in specific studies.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in the Plasmodium life cycle. For example, studies on related compounds suggest that targeting kinases such as PfCDPK1 and PfPKG could disrupt the parasite's proliferation . The structural characteristics of this compound may allow it to interact effectively with these targets.
Study on Structural Activity Relationships
A study focused on the structural activity relationships (SAR) of pyrimidine derivatives indicated that substituents at the 4-position significantly affect antimalarial efficacy. The introduction of bulky groups like trifluoroethyl was shown to enhance solubility and bioavailability in biological systems .
In Vivo Studies
In vivo evaluations using murine models have demonstrated promising results for related pyrimidine compounds. For instance, a derivative with a similar backbone exhibited a parasite suppression rate of up to 96% in Plasmodium berghei models when administered at optimal dosages . These findings suggest that this compound could potentially exhibit comparable efficacy.
Q & A
Q. What are the key synthetic routes for preparing 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile?
The compound can be synthesized via nucleophilic substitution reactions. A general method involves heating 2-chloro-5-cyanopyrimidine derivatives with 2,2,2-trifluoroethylamine under reflux conditions. For example, analogous pyrimidine-carbonitrile derivatives are synthesized by reacting 2-methylthiopyrimidines with amines (e.g., phenethylamine) in a DMSO:water solvent system, followed by acidification and crystallization . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
UV-Vis absorption, fluorescence quenching, and synchronous fluorescence spectroscopy (SFS) are widely used to study its interactions with biomolecules like human serum albumin (HSA). Fluorescence titration data can determine binding constants (e.g., Stern-Volmer analysis) and thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with mass spectrometry (LCMS) are essential for structural validation and purity assessment .
Advanced Research Questions
Q. How does the trifluoroethylamino group influence the compound’s binding affinity to biological targets?
The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic effects. This substituent can alter π-π stacking interactions or hydrogen bonding with protein targets, as observed in studies of fluorinated pyrimidines binding to HSA . Computational docking simulations combined with thermodynamic data (e.g., negative ΔH and positive ΔS values) further clarify its role in stabilizing ligand-receptor complexes .
Q. What strategies resolve contradictions in reported synthetic yields for pyrimidine-carbonitrile derivatives?
Discrepancies in yields may arise from variations in reaction conditions (e.g., solvent polarity, heating duration). For example, highlights refluxing with amines in DMSO:water, while uses derivatization with phosphoryl chloride. Systematic optimization via Design of Experiments (DoE) can identify critical parameters, such as amine nucleophilicity or temperature gradients, to improve reproducibility .
Q. How can the compound’s interaction with serum albumin inform drug delivery design?
Binding studies using fluorescence quenching (e.g., static quenching mechanism) reveal that the compound forms a 1:1 complex with HSA, primarily via hydrophobic forces. Synchronous fluorescence spectra indicate conformational changes in HSA’s tryptophan residues upon binding. These findings guide the design of prodrugs with enhanced serum stability and controlled release profiles .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
High background noise from biomolecules complicates detection. A validated approach involves derivatization with reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/Vis or fluorescence signals. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards improves specificity and sensitivity in pharmacokinetic studies .
Methodological Insights
- Synthetic Optimization : Use HPLC retention time (e.g., 0.81 minutes under SQD-FA05 conditions) and LCMS (m/z 295 [M+H]⁺) to monitor reaction progress .
- Binding Studies : Calculate binding constants (K ≈ 10⁴ L/mol) via Stern-Volmer plots and validate with molecular docking simulations .
- Safety Protocols : Handle chlorinated intermediates and fluorinated byproducts in fume hoods, and dispose of waste via certified biohazard contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
